molecular formula C10H11NO B8500533 5-(3-Pyridyl)-1-pentyn-4-ol

5-(3-Pyridyl)-1-pentyn-4-ol

Cat. No.: B8500533
M. Wt: 161.20 g/mol
InChI Key: TWZXZYXIQOKPCI-UHFFFAOYSA-N
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Description

5-(3-Pyridyl)-1-pentyn-4-ol is an alkyne-containing alcohol derivative with a pyridyl substituent at the 5-position. Its structure comprises a five-carbon chain with a terminal alkyne group, a hydroxyl group at the 4-position, and a 3-pyridyl ring at the distal end. Its synthesis likely involves palladium-catalyzed cross-coupling reactions, as seen in structurally analogous compounds like 5-(perylen-3-yl)pent-4-yn-1-ol .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-pyridin-3-ylpent-4-yn-2-ol

InChI

InChI=1S/C10H11NO/c1-2-4-10(12)7-9-5-3-6-11-8-9/h1,3,5-6,8,10,12H,4,7H2

InChI Key

TWZXZYXIQOKPCI-UHFFFAOYSA-N

Canonical SMILES

C#CCC(CC1=CN=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The following compounds share structural or functional similarities with 5-(3-Pyridyl)-1-pentyn-4-ol:

Compound Name Key Functional Groups Molecular Formula Biological Relevance
This compound Alkyne, hydroxyl, pyridyl C10H11NO Synthetic intermediate (hypothesized)
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Ketone, nitrosamine, pyridyl C10H13N3O2 Tobacco-specific carcinogen
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) Alcohol, nitrosamine, pyridyl C10H15N3O2 Carcinogenic metabolite of NNK
5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol Alcohol, nitrosamine, pyridyl C11H17N3O2 Structural isomer with nitrosamine modification

Key Differences in Reactivity and Toxicity

  • Alkyne vs. Nitrosamine Groups: While this compound contains a terminal alkyne group, NNK and NNAL feature nitrosamine moieties, which are directly implicated in carcinogenicity via DNA alkylation . The alkyne group in the target compound may confer reactivity in click chemistry but lacks documented carcinogenic effects.
  • NNAL undergoes glucuronidation to form NNAL-Gluc, a detoxification route influenced by stereochemistry . No such data exist for the target compound.
  • Stereochemical Considerations : NNAL exists as (R)- and (S)-enantiomers, with (R)-NNAL being more tumorigenic in mice . The hydroxyl group in this compound may introduce chirality, but its stereochemical impact remains unstudied.

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